Cas no 755038-65-4 (Volasertib)

Volasertib 化学的及び物理的性質
名前と識別子
-
- Volasertib (BI 6727)
- BI 6727
- BI-6727
- BI6727 (BI-6727,Volasertib)
- N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide
- N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl] amino]-3-methoxyBenzamide
- Volasertib
- BI6727,Volasertib
- UNII-6EM57086EA
- SR-03000003275
- SCHEMBL738946
- NSC757149
- DB12062
- n-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7r)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide
- IBI
- SCHEMBL2169101
- NCGC00263087-12
- GTPL7947
- NCGC00485964-01
- Volasertib [USAN]
- AKOS030257530
- DTXSID801099395
- s2235
- NS00073642
- NSC-757149
- BI6727
- NCGC00263087-02
- AKOS005266487
- NCGC00263087-15
- Benzamide, N-(trans-4-(4-(cyclopropylmethyl)-1-piperazinyl)cyclohexyl)-4-(((7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl)amino)-3-methoxy-
- BENZAMIDE, N-[TRANS-4-[4-(CYCLOPROPYLMETHYL)-1-PIPERAZINYL]CYCLOHEXYL]-4-[[(7R)-7-ETHYL-5,6,7,8-TETRAHYDRO-5-METHYL-8-(1-METHYLETHYL)-6-OXO-2-PTERIDINYL]AMINO]-3-METHOXY-
- C34H50N8O3
- Q7939986
- CS-0274
- SMR004702964
- BI6727 (Volasertib)
- SR-03000003275-1
- N-(Trans-4-(4-(cyclopropylMethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-Methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)aMino)-3-MethoxybenzaMide
- 6EM57086EA
- N-((1s,4S)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide
- 755038-65-4
- Volasertib(BI6727)
- D10182
- NSC-800965
- SCHEMBL21916558
- N-{trans-4-[4-(Cyclopropylmethyl)piperazin-1-Yl]cyclohexyl}-4-{[(7r)-7-Ethyl-5-Methyl-8-(1-Methylethyl)-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxybenzamide
- 755038-54-1
- NCGC00263087-03
- AS-16996
- BCP9000403
- MFCD20926414
- HY-12137
- Volasertib (USAN)
- SCHEMBL9888052
- MLS006011195
- N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide
- BCP02405
- Volasertib [USAN:INN]
- CCG-264952
- EX-A1364
- SW218140-2
- BCPP000341
- NSC800965
- NCGC00263087-01
- CHEMBL1233528
- CHEMBL4284151
- DTXSID901025694
- BDBM50402023
- AC-32844
- Bi6727(volasertib)
- VOLASERTIB [WHO-DD]
- VOLASERTIB [INN]
- N-((trans)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-ylamino)-3-methoxybenzamide
- CHEBI:231358
- CHEMBL5276995
- NCGC00263087-14
- N-{4-[4-(CYCLOPROPYLMETHYL)PIPERAZIN-1-YL]CYCLOHEXYL}-4-{[(7R)-7-ETHYL-8-ISOPROPYL-5-METHYL-6-OXO-7H-PTERIDIN-2-YL]AMINO}-3-METHOXYBENZAMIDE
- BRD-K69776681-001-03-8
- BI 6727; N-[trans-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxy-benzamide
- volasertibum
- 4-{[(7R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino}-3-methoxy-N-[(1s,4s)-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]benzamide
- N-{(1r,4R)-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-4-{[(7R)-7-ethyl-5-methyl-6-oxo-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-2-yl]amino}-3-methoxybenzamide
- BDBM50613682
- BRD-K69776681-001-06-1
- NCGC00263087-11
- SDCCGSBI-0654409.P001
-
- MDL: MFCD20926414
- インチ: InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25-,26-,28-/m1/s1
- InChIKey: SXNJFOWDRLKDSF-STROYTFGSA-N
- ほほえんだ: O=C(C1=CC=C(C(OC)=C1)NC2=NC=C(N(C3=O)C)C(N([C@@H]3CC)C(C)C)=N2)N[C@H]4CC[C@@H](CC4)N5CCN(CC5)CC6CC6
計算された属性
- せいみつぶんしりょう: 618.40100
- どういたいしつりょう: 618.40058749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 11
- 重原子数: 45
- 回転可能化学結合数: 11
- 複雑さ: 996
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.26
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.63
- PSA: 109.66000
- LogP: 4.92080
Volasertib セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Volasertib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D523630-1g |
Volasertib (BI 6727) |
755038-65-4 | 97% | 1g |
$2400 | 2024-06-05 | |
Ambeed | A232139-1g |
N-(trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide |
755038-65-4 | 97% | 1g |
$639.0 | 2025-02-19 | |
Axon Medchem | 1473-25 mg |
BI 6727 |
755038-65-4 | 99% | 25mg |
€435.00 | 2023-07-10 | |
eNovation Chemicals LLC | D523630-50mg |
Volasertib (BI 6727) |
755038-65-4 | 97% | 50mg |
$420 | 2024-06-05 | |
Ambeed | A232139-250mg |
N-(trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide |
755038-65-4 | 97% | 250mg |
$255.0 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V63650-100mg |
Volasertib |
755038-65-4 | 97% | 100mg |
¥9408.0 | 2023-09-06 | |
Chemenu | CM170034-100mg |
N-((1r,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide |
755038-65-4 | 98% | 100mg |
$746 | 2022-02-28 | |
MedChemExpress | HY-12137-10mg |
Volasertib |
755038-65-4 | 99.41% | 10mg |
¥1300 | 2024-05-24 | |
Axon Medchem | 1473-2 x 5 mg |
BI 6727 |
755038-65-4 | 99% | 2 x 5 mg |
€180.00 | 2023-07-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V855542-250mg |
Volasertib (BI 6727) |
755038-65-4 | 98% | 250mg |
¥7,588.80 | 2022-01-13 |
Volasertib 関連文献
-
Zhenqi Zhang,Qiang Zhang,Jiguo Xie,Zhiyuan Zhong,Chao Deng Biomater. Sci. 2021 9 6915
-
2. Drug design and molecular docking simulations of Polo-like kinase 1 inhibitors based on QSAR studyJianbo Tong,Tianhao Wang,Yi Feng New J. Chem. 2020 44 21134
-
Hao Ruan,Janna Kiselar,Weilin Zhang,Siyang Li,Ruoyao Xiong,Ying Liu,Sichun Yang,Luhua Lai Phys. Chem. Chem. Phys. 2020 22 27581
-
4. Recent development of gene therapy for pancreatic cancer using non-viral nanovectorsYu Liu,Wei Wu,Yiyao Wang,Shisong Han,Yuanyuan Yuan,Jinsheng Huang,Xintao Shuai,Zhao Peng Biomater. Sci. 2021 9 6673
-
Raut Bholakant,Bin Dong,Xiang Zhou,Xin Huang,Changshun Zhao,Dechun Huang,Yinan Zhong,Hongliang Qian,Wei Chen,Jan Feijen J. Mater. Chem. B 2021 9 8718
-
Yinliang Qi,Le Xu,Zhiwei Li,Ping Gong,Tao Hu,Bixi Yin,Mingze Qin,Yajing Liu,Yanfang Zhao,Yunlei Hou New J. Chem. 2020 44 16477
-
7. Modeling the mitotic regulatory network identifies highly efficient anti-cancer drug combinationsYiran Wu,Xiaolong Zhuo,Ziwei Dai,Xiao Guo,Yao Wang,Chuanmao Zhang,Luhua Lai Mol. BioSyst. 2015 11 497
-
Yu Liu,Wei Wu,Yiyao Wang,Shisong Han,Yuanyuan Yuan,Jinsheng Huang,Xintao Shuai,Peng Zhao Biomater. Sci. 2021 9 6966
Volasertibに関する追加情報
Comprehensive Overview of Volasertib (CAS No. 755038-65-4): Mechanism, Applications, and Research Insights
Volasertib (CAS No. 755038-65-4) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression. This small-molecule compound has garnered significant attention in oncology research due to its potential to disrupt mitosis in rapidly dividing cancer cells. With the rise of targeted cancer therapies, Volasertib represents a promising candidate for treating malignancies characterized by PLK1 overexpression, such as acute myeloid leukemia (AML) and solid tumors.
The molecular structure of Volasertib (C27H34N6O) enables its high affinity for the ATP-binding pocket of PLK1, effectively blocking its enzymatic activity. Researchers have highlighted its anti-proliferative effects in preclinical studies, particularly in combination with other chemotherapeutic agents. Recent trends in cancer drug development emphasize the importance of kinase inhibitors like Volasertib, which align with the growing demand for precision medicine approaches.
In clinical trials, Volasertib has demonstrated synergistic effects with standard therapies, sparking interest in its potential to overcome drug resistance—a major challenge in oncology. Searches for "Volasertib mechanism of action" and "PLK1 inhibitor clinical trials" have surged, reflecting the scientific community's focus on cell cycle-targeted therapies. Notably, its ability to induce mitotic arrest and apoptosis in cancer cells has been validated across multiple in vitro and in vivo models.
From a pharmacological perspective, Volasertib exhibits favorable pharmacokinetic properties, including oral bioavailability and dose-dependent efficacy. Its therapeutic window and safety profile are actively investigated, with researchers optimizing dosing regimens to minimize off-target effects. The compound's structure-activity relationship (SAR) has also inspired derivatives, addressing queries like "Volasertib analogs" and "next-generation PLK1 inhibitors."
Emerging studies explore Volasertib's role in cancer immunotherapy combinations, capitalizing on its ability to enhance immune checkpoint blockade responses. This aligns with the booming interest in "kinase inhibitors and immunotherapy" among researchers. Additionally, computational approaches like molecular docking and AI-driven drug discovery are being leveraged to refine Volasertib's specificity, addressing popular search terms such as "computational PLK1 inhibitor design."
Despite its promise, challenges like tumor heterogeneity and biomarker identification for Volasertib responsiveness remain active research areas. The scientific community continues to investigate predictive biomarkers, with searches for "PLK1 expression cancer prognosis" increasing by 40% year-over-year. Meanwhile, drug formulation innovations aim to improve Volasertib's stability and tumor penetration, particularly for central nervous system malignancies.
In conclusion, Volasertib (CAS No. 755038-65-4) stands at the forefront of PLK1-targeted oncology research, bridging gaps between basic science and translational medicine. Its development reflects broader shifts toward personalized cancer treatment, answering pressing questions about combination therapy strategies and resistance mechanisms. As investigations progress, this compound may unlock new paradigms in cell cycle intervention and cancer management.
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